Cas no 799764-07-1 (PKCζ Pseudosubstrate Inhibitor)

799764-07-1 structure
Product name:PKCζ Pseudosubstrate Inhibitor
PKCζ Pseudosubstrate Inhibitor Chemical and Physical Properties
Names and Identifiers
-
- ?PKCζ Pseudosubstrate Inhibitor NEW
- PKCζ Pseudosubstrate Inhibitor NEW
- L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine
- CID 137699841
- PKCζ Pseudosubstrate Inhibitor
- PKC.zeta. Pseudosubstrate Inhibitor
- Pseudosubstrate Inhibitor
- PKCζ Pseudosubstrate Inhibitor (Protein Kinase Cζ Pseudosubstrate Inhibitor)
- L-Leucine, L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-
- PKCzeta Pseudosubstrate Inhibitor
- Protein Kinase Czeta Pseudosubstrate Inhibitor
- 799764-07-1
-
- Inchi: 1S/C68H130N30O9/c1-5-43(4)56(92-36-45(70)41-99)39-82-31-32-84-47(16-11-25-86-65(73)74)38-90-46(15-10-24-85-64(71)72)37-81-29-30-83-40-57(100)93-50(20-12-26-87-66(75)76)58(101)95-53(22-14-28-89-68(79)80)60(103)97-54(34-44-35-91-49-18-7-6-17-48(44)49)62(105)96-52(21-13-27-88-67(77)78)59(102)94-51(19-8-9-23-69)61(104)98-55(63(106)107)33-42(2)3/h6-7,17-18,31,35,40,42-43,45-47,50-56,81-84,90-92,99H,5,8-16,19-30,32-34,36-39,41,69-70H2,1-4H3,(H,93,100)(H,94,102)(H,95,101)(H,96,105)(H,97,103)(H,98,104)(H,106,107)(H4,71,72,85)(H4,73,74,86)(H4,75,76,87)(H4,77,78,88)(H4,79,80,89)/t43-,45+,46-,47-,50-,51-,52-,53-,54-,55-,56+/m0/s1
- InChI Key: SKRXKMHPFNOGGU-JBZCIANGSA-N
- SMILES: OC[C@@H](CN[C@H](CN[CH]CN[C@@H](CCC/N=C(\N)/N)CN[C@H](CNCCN[CH]C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(=O)O)CC(C)C)=O)CCCCN)=O)CCC/N=C(\N)/N)=O)CC1=CNC2C=CC=CC1=2)=O)CCC/N=C(\N)/N)=O)CCC/N=C(\N)/N)=O)CCC/N=C(\N)/N)[C@@H](C)CC)N |^1:8,27|
Computed Properties
- Exact Mass: 1511.06370585g/mol
- Monoisotopic Mass: 1511.06370585g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 27
- Hydrogen Bond Acceptor Count: 22
- Heavy Atom Count: 107
- Rotatable Bond Count: 62
- Complexity: 2700
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 694
- XLogP3: -8.7
Experimental Properties
- Density: 1.48±0.1 g/cm3(Predicted)
- Solubility: DMF: 20 mg/ml; DMSO: 30 mg/ml; PBS (pH 7.2): 10 mg/ml
PKCζ Pseudosubstrate Inhibitor Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73554-5mg |
PKCζ Pseudosubstrate Inhibitor |
799764-07-1 | 98% | 5mg |
¥8176.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73554-500ug |
PKCζ Pseudosubstrate Inhibitor |
799764-07-1 | 98% | 500ug |
¥1100.00 | 2022-04-26 | |
1PlusChem | 1P01EPT9-1mg |
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine |
799764-07-1 | ≥95% | 1mg |
$239.00 | 2024-04-21 | |
TargetMol Chemicals | T80071-1mg |
PKCζ/ι pseudosubstrate inhibitor |
799764-07-1 | 1mg |
¥ 3180 | 2024-07-24 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73554-1mg |
PKCζ Pseudosubstrate Inhibitor |
799764-07-1 | 98% | 1mg |
¥2088.00 | 2022-04-26 | |
A2B Chem LLC | AX65453-5mg |
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine |
799764-07-1 | ≥95% | 5mg |
$683.00 | 2024-04-19 | |
A2B Chem LLC | AX65453-1mg |
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine |
799764-07-1 | ≥95% | 1mg |
$164.00 | 2024-04-19 | |
TargetMol Chemicals | T80071-500μg |
PKCζ/ι pseudosubstrate inhibitor |
799764-07-1 | 500μg |
¥ 1680 | 2024-07-24 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P912696-1mg |
PKCζ Pseudosubstrate Inhibitor (Protein Kinase Cζ Pseudosubstrate Inhibitor) |
799764-07-1 | 98% | 1mg |
¥3,148.20 | 2022-01-14 | |
1PlusChem | 1P01EPT9-5mg |
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine |
799764-07-1 | ≥95% | 5mg |
$905.00 | 2024-04-21 |
PKCζ Pseudosubstrate Inhibitor Related Literature
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
799764-07-1 (PKCζ Pseudosubstrate Inhibitor) Related Products
- 138825-96-4(Methyl 2-acetamido-5-bromobenzoate)
- 1368794-24-4(3-amino-2-(2,5-dimethylphenyl)-2-methylpropan-1-ol)
- 1206992-74-6(N-{2-2-(4-chlorophenoxy)acetamidophenyl}pyridine-3-carboxamide)
- 1007814-11-0(N-[1-(2,4-difluorophenyl)ethyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)
- 2228984-47-0(2-hydroxy-3-methyl-3-2-(propan-2-yl)-1,3-thiazol-5-ylbutanoic acid)
- 2138529-35-6(4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-ol)
- 10058-44-3(Iron(III) Pyrophosphate Soluble Crystals)
- 924068-56-4(4-chloro-2-(thiophen-3-yl)quinazoline)
- 1402446-00-7(2-(1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid)
- 1804653-58-4(3-Amino-6-(difluoromethyl)-2-nitropyridine)
Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
CN Supplier
Bulk

Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk
